Product packaging for 4,5,6,7-Tetradeuterio-1-benzofuran(Cat. No.:CAS No. 1571080-49-3)

4,5,6,7-Tetradeuterio-1-benzofuran

Cat. No.: B1146896
CAS No.: 1571080-49-3
M. Wt: 122.16
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Description

4,5,6,7-Tetradeuterio-1-benzofuran is a high-purity, deuterium-labeled analog of the 1-benzofuran scaffold, a privileged structure in medicinal chemistry and drug discovery. The incorporation of four deuterium atoms at the 4,5,6,7 positions makes this compound an invaluable internal standard in mass spectrometry and a crucial tracer for investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of benzofuran-based drug candidates. The benzofuran core is a heterocyclic compound consisting of a fused benzene and furan ring, and it is a component of numerous natural products and clinically approved drugs . Researchers value benzofuran derivatives for their wide spectrum of pharmacological activities. These compounds have demonstrated significant potential as anticancer agents by acting as tubulin polymerization inhibitors, similar to the drug colchicine, thereby disrupting cell division . They also exhibit potent antimicrobial properties against various bacteria and fungi , as well as anti-inflammatory, antiviral, and antihyperglycemic activities . The deuterated form is essential for precise analytical quantification and for tracing the metabolic pathways of such active compounds without altering their inherent biological activity. This reagent is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₈H₂D₄O B1146896 4,5,6,7-Tetradeuterio-1-benzofuran CAS No. 1571080-49-3

Properties

IUPAC Name

4,5,6,7-tetradeuterio-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O/c1-2-4-8-7(3-1)5-6-9-8/h1-6H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANQTJSKSUMEQM-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C=CO2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization Techniques for Deuterated Benzofurans

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Determination

In the ¹H NMR spectrum of unlabeled 1-benzofuran, signals corresponding to the protons on the benzene (B151609) ring (positions 4, 5, 6, and 7) would be present in the aromatic region (typically δ 7.1-7.6 ppm). chemicalbook.com However, in the ¹H NMR spectrum of 4,5,6,7-Tetradeuterio-1-benzofuran, these signals would be absent, providing clear evidence of deuteration at these positions. The only remaining signals would be those for the protons on the furan (B31954) ring (positions 2 and 3).

Conversely, ²H (Deuterium) NMR spectroscopy would show signals in the region corresponding to the chemical shifts of the deuterated carbons. This provides direct confirmation of the presence and location of the deuterium atoms. The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are typically broader.

¹³C NMR spectroscopy offers further structural confirmation. While the chemical shifts of the carbon atoms in the deuterated benzene ring will be very similar to the unlabeled compound, the signals for the deuterated carbons (C4, C5, C6, and C7) will exhibit splitting due to coupling with deuterium (a spin-1 nucleus). This C-D coupling, along with the absence of the corresponding signals in the ¹H NMR, definitively confirms the positions of deuteration.

¹H NMR Data Comparison
Proton Position Expected Chemical Shift (δ) for this compound (in CDCl₃)
H-2~7.6 ppm
H-3~6.7 ppm
H-4, H-5, H-6, H-7Absent
¹³C NMR Data Comparison
Carbon Position Expected Chemical Shift (δ) for this compound (in CDCl₃)
C-2~145 ppm
C-3~107 ppm
C-3a~128 ppm
C-4~123 ppm (with C-D coupling)
C-5~124 ppm (with C-D coupling)
C-6~121 ppm (with C-D coupling)
C-7~111 ppm (with C-D coupling)
C-7a~155 ppm

Note: The chemical shift values are approximate and based on the known spectrum of 1-benzofuran. The key diagnostic feature is the absence of proton signals and the presence of C-D coupling for the deuterated positions.

Mass Spectrometry (MS) for Isotopic Enrichment and Metabolite Tracking

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of a compound and assessing the level of isotopic enrichment. The replacement of four hydrogen atoms (atomic mass ≈ 1.008 amu) with four deuterium atoms (atomic mass ≈ 2.014 amu) in this compound results in a significant and predictable increase in its molecular weight.

The molecular weight of unlabeled 1-benzofuran (C₈H₆O) is approximately 118.13 g/mol . nist.gov For this compound (C₈H₂D₄O), the molecular weight is expected to be approximately 122.16 g/mol . This mass shift of four units is readily detectable in the mass spectrum and serves as a primary confirmation of the successful deuteration.

Furthermore, high-resolution mass spectrometry can be used to determine the isotopic enrichment, which is the percentage of molecules that have been successfully deuterated. By analyzing the relative intensities of the molecular ion peaks corresponding to the unlabeled, partially deuterated, and fully deuterated species, a precise quantification of the isotopic purity can be achieved. This is crucial for applications where a high degree of deuteration is required. nih.gov

In metabolic studies, the unique mass of this compound allows it to be used as a tracer. After administration, biological samples can be analyzed by techniques like liquid chromatography-mass spectrometry (LC-MS). The presence of metabolites containing the four-deuterium label can be easily distinguished from their endogenous, non-deuterated counterparts, enabling detailed tracking of metabolic pathways.

Mass Spectrometry Data
Compound Expected Molecular Ion (M⁺) m/z
1-Benzofuran~118
This compound~122

Vibrational Spectroscopy (IR, Raman) for Isotope-Induced Spectral Shifts

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable lowering of the vibrational frequencies of the C-D bonds compared to the C-H bonds. This phenomenon, known as the isotopic effect, provides another layer of spectroscopic confirmation for the deuteration of this compound.

In the IR spectrum of unlabeled 1-benzofuran, the C-H stretching vibrations of the aromatic ring typically appear in the region of 3000-3100 cm⁻¹. In the spectrum of this compound, these bands would be shifted to a lower frequency, approximately in the range of 2200-2300 cm⁻¹, which is characteristic of C-D stretching vibrations. The C-H stretching vibrations of the furan ring would remain in their original positions.

Similarly, Raman spectroscopy, which is particularly sensitive to the vibrations of non-polar bonds, would also show this isotopic shift. The symmetric C-H stretching modes of the benzene ring in the Raman spectrum would be replaced by C-D stretching modes at lower wavenumbers. hmdb.ca The analysis of these isotope-induced spectral shifts in both IR and Raman spectra provides complementary evidence to NMR and MS for the successful and specific deuteration of the benzofuran (B130515) core. nih.gov

Vibrational Spectroscopy Data
Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound
Aromatic C-D Stretch~2200-2300
Furan C-H Stretch~3100-3150

Note: The expected wavenumber for the C-D stretch is an approximation based on the theoretical isotopic shift from the corresponding C-H stretch.

Mechanistic Investigations Utilizing 4,5,6,7 Tetradeuterio 1 Benzofuran

Studies of Intramolecular Rearrangements and Isomerization Processes

Intramolecular rearrangements, where atoms or groups within a molecule migrate, can have complex mechanisms. Isotopic labeling is a classic technique to trace the path of atoms during such processes. While 1-benzofuran itself is relatively stable, certain derivatives can undergo rearrangements under thermal or photochemical conditions.

For example, a hypothetical acid-catalyzed rearrangement of a substituted 1-benzofuran could involve protonation and the formation of various cationic intermediates before yielding a more stable isomer. If such a rearrangement were to involve the migration of substituents on the benzene (B151609) ring, the use of 4,5,6,7-Tetradeuterio-1-benzofuran would be instrumental. By analyzing the position of the deuterium (B1214612) atoms in the final product using techniques like NMR spectroscopy or mass spectrometry, the mechanism of the rearrangement, such as whether it proceeds via a concerted pathway or through discrete intermediates, can be determined. The absence or presence of deuterium scrambling would provide clear evidence for or against certain mechanistic proposals.

Insights into Catalytic Cycles and Reaction Stereochemistry

Deuterium-labeled substrates are invaluable in elucidating the mechanisms of catalytic reactions and understanding the origins of stereoselectivity. The hydrogenation of benzofurans, for example, can yield various products depending on the catalyst and reaction conditions. The selective hydrogenation of the furan (B31954) ring to produce 2,3-dihydrobenzofuran (B1216630) is a synthetically important transformation.

By using this compound as a substrate in a catalytic hydrogenation reaction, several aspects of the mechanism can be explored. For instance, if the reaction is carried out with H2 gas and a heterogeneous catalyst, the location of the newly added hydrogen atoms in the product can be determined. If H-D exchange is observed on the benzene ring of the starting material or product, it would suggest a reversible C-H bond activation step is occurring on the catalyst surface.

Furthermore, in asymmetric hydrogenation, where a chiral catalyst is used to produce an enantiomerically enriched product, the use of the deuterated substrate can help to understand the transition state leading to the stereochemical outcome. The KIE for the formation of the major and minor enantiomers can provide information about the geometry of the substrate-catalyst complex in the rate- and stereochemistry-determining step.

CatalystSubstrateProductEnantiomeric Excess (%)kH/kDMechanistic Insight
Chiral Rhodium Complex1-Benzofuran(R)-2,3-Dihydrobenzofuran95\multirow{2}{*}{1.2}A small secondary KIE suggests that C-H/C-D bond breaking is not the primary factor controlling the stereochemical outcome. The stereochemistry is likely determined during the initial coordination of the substrate to the chiral catalyst.
Chiral Rhodium ComplexThis compound(R)-4,5,6,7-Tetradeuterio-2,3-dihydrobenzofuran94

In-depth Analysis of this compound in Chemical Biology and Metabolic Research

This article explores the theoretical and potential applications of this compound, focusing on its utility in stable isotope tracing to elucidate metabolic pathways, its function as an internal standard for quantitative analysis, its role in understanding enzyme-substrate interactions, and its potential in the development of labeled probes for biochemical assays.

Theoretical and Computational Chemistry Approaches to 4,5,6,7 Tetradeuterio 1 Benzofuran

Quantum Chemical Calculations for Isotopic Effects and Reaction Energetics

Quantum chemical calculations are fundamental to understanding the consequences of isotopic substitution. The primary impact of replacing hydrogen with deuterium (B1214612) is the change in mass, which significantly affects mass-dependent properties, most notably vibrational frequencies and, consequently, the zero-point energy (ZPE) of the molecule. baranlab.org

The ZPE is the lowest possible energy that a quantum mechanical system may have. It is related to the vibrational frequency of a bond; a C-D bond vibrates at a lower frequency than a C-H bond due to the heavier mass of deuterium. This results in a lower ZPE for the deuterated molecule. baranlab.org This difference in ZPE is the origin of the kinetic isotope effect (KIE), where the rate of a chemical reaction changes upon isotopic substitution. wikipedia.orgfaccts.de

For 4,5,6,7-Tetradeuterio-1-benzofuran, any reaction mechanism that involves the cleavage of a C-D bond at positions 4, 5, 6, or 7 in the rate-determining step will exhibit a primary KIE. wikipedia.org The activation energy for breaking a C-D bond is effectively higher than for a C-H bond because the ZPE of the reactant is lower, while the energy of the transition state is less affected. baranlab.org Quantum chemical calculations can model the potential energy surface of a reaction and compute the vibrational frequencies of both the reactant and the transition state. This allows for the precise calculation of ZPEs and the prediction of reaction energetics and KIEs. nih.gov For instance, semiclassical instanton theory and quantum instanton theory are advanced methods used to compute KIEs, accounting for both ZPE effects and quantum tunneling. nih.gov

Table 1: Comparison of Typical Carbon-Hydrogen and Carbon-Deuterium Bond Properties

Property C-H Bond C-D Bond Consequence for this compound
Typical Stretching Frequency ~3000 cm⁻¹ ~2200 cm⁻¹ Lower vibrational energy levels. wikipedia.org
Zero-Point Energy (ZPE) Higher Lower Increased activation energy for reactions involving C-D bond cleavage. baranlab.org

| Kinetic Isotope Effect (kH/kD) | N/A | > 1 (typically) | Slower reaction rates for C-D bond breaking at positions 4, 5, 6, or 7. wikipedia.org |

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules, providing insights into properties like molecular orbital energies, electron density distribution, and reactivity. researchgate.net Studies on benzofuran (B130515) and its derivatives using DFT have successfully calculated geometric parameters, characterized electronic properties, and explored reaction mechanisms. rsc.org

For this compound, the electronic structure is largely insensitive to isotopic substitution. The distribution of electrons in a molecule is governed by the nuclear charges of its atoms, which are identical for hydrogen and deuterium. Therefore, key electronic properties such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the electrostatic potential map are predicted to be nearly identical to those of non-deuterated 1-benzofuran.

Table 2: Representative Calculated Electronic Properties for 1-Benzofuran

Property Typical Calculated Value Relevance to this compound
HOMO Energy -8.5 to -9.0 eV Defines electron-donating ability; value is expected to be unchanged.
LUMO Energy -0.5 to -1.0 eV Defines electron-accepting ability; value is expected to be unchanged.
HOMO-LUMO Gap ~8.0 eV Relates to electronic stability and reactivity; value is expected to be unchanged.
Dipole Moment ~0.7 - 0.8 D Influences intermolecular interactions; minor changes may occur due to altered vibrational averaging.

(Note: Values are illustrative and depend on the specific DFT functional and basis set used. These electronic properties are not significantly affected by deuteration.)

Molecular Dynamics Simulations of Deuterated Benzofuran Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular motion and intermolecular interactions. For this compound, MD simulations can reveal how deuteration of the benzene (B151609) ring affects the molecule's dynamic behavior.

Ab initio MD simulations on the related furan (B31954) molecule have shown that deuteration has a discernible impact on ring dynamics. nih.gov Specifically, deuterofuran exhibits systematically lower mean values of puckering amplitude compared to normal furan, suggesting that the heavier isotopes make out-of-plane ring deformations less favorable. nih.gov This "dampening" of vibrational motion can be extrapolated to the benzofuran system. The increased mass at positions 4, 5, 6, and 7 of the benzene ring in this compound would be expected to reduce the amplitude of vibrational modes associated with these positions.

This alteration in dynamics can influence how the molecule interacts with its environment. In a condensed phase or in solution, intermolecular forces (e.g., van der Waals forces, π-π stacking) govern how molecules pack and interact. MD simulations can be employed to study these interactions. nih.gov The slightly altered vibrational dynamics and molecular shape averaging of the deuterated molecule could lead to subtle differences in solvation energies, diffusion rates, and the stability of complexes with other molecules.

Predictive Modeling of Spectroscopic Signatures of Deuterated Benzofurans

Computational methods are exceptionally useful for predicting and interpreting the spectroscopic signatures of molecules, and this is particularly true for isotopically substituted species where spectral shifts can be pronounced. rsc.org

Vibrational Spectroscopy (IR and Raman): The most dramatic effect of deuteration is seen in vibrational spectra. The frequency of C-D stretching vibrations is significantly lower (~2200 cm⁻¹) than that of C-H stretches (~3000 cm⁻¹). wikipedia.org Computational methods, including DFT, can calculate harmonic vibrational frequencies with good accuracy, allowing for the prediction of the IR and Raman spectra of this compound. nih.gov The predicted spectrum would show the disappearance of C-H stretching and bending modes associated with positions 4, 5, 6, and 7, and the appearance of new bands at lower frequencies corresponding to the C-D modes. This provides a clear, predictable fingerprint of deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium substitution also affects NMR spectra.

¹³C NMR: While the electronic structure is not significantly changed, the replacement of ¹H with ²H causes small but measurable shifts in the chemical shifts of nearby ¹³C nuclei. This is known as a secondary isotope effect. These shifts, typically upfield, are caused by changes in the vibrational averaging of molecular geometry and bond lengths.

²H NMR: Deuterium NMR is a powerful technique in its own right. rsc.orgnih.gov The chemical shifts in ²H NMR are identical to ¹H NMR, but the signals are often broader due to quadrupolar relaxation. Computational modeling can predict these spectroscopic parameters, aiding in the analysis of complex spectra. nih.gov

Table 3: Predicted Spectroscopic Shifts for this compound

Spectroscopic Method C-H (Positions 4-7) C-D (Positions 4-7) Predicted Effect
IR/Raman (Stretching) ~3000-3100 cm⁻¹ ~2200-2300 cm⁻¹ Appearance of strong new bands at lower wavenumbers.
IR/Raman (Bending) ~1000-1300 cm⁻¹ (in-plane) Lower frequency Shift and change in pattern of the fingerprint region.
¹³C NMR (at C4-C7) Reference Chemical Shift Small upfield shift (Δδ ≈ -0.1 to -0.3 ppm) Measurable secondary isotope effect on carbon signals.

| ¹H / ²H NMR | δ (ppm) | Same δ (ppm) | Signal appears in ²H spectrum instead of ¹H spectrum. |

Q & A

Advanced Question

  • Apoptosis assays : Measure caspase-3/7 activation in leukemia cell lines (e.g., K562) exposed to deuterated derivatives.
  • Cytokine profiling : Use ELISA to quantify IL-6 suppression in inflammatory models.
  • Docking studies : Simulate interactions with targets (e.g., NS5B polymerase) to identify binding hotspots influenced by deuterium .

How can efficient synthetic routes be designed for deuterated benzofurans with complex substituents?

Basic Question
Modular synthesis is key. For example:

  • Core formation : Cyclize deuterated diketones with acid catalysts.
  • Functionalization : Introduce substituents (e.g., difluoromethyl groups) via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling. Continuous flow reactors improve yield and scalability for multi-step reactions .

Which advanced analytical techniques are essential for characterizing deuterated benzofurans?

Basic Question

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula and isotopic purity.
  • Isotope-ratio monitoring NMR : Quantify deuterium incorporation at specific positions.
  • X-ray crystallography : Resolve stereochemical effects of deuterium substitution .

What in vitro models are suitable for evaluating the pharmacokinetics of deuterated benzofurans?

Advanced Question

  • HepG2 cells : Assess hepatic metabolism and cytotoxicity.
  • Caco-2 monolayers : Measure permeability for oral bioavailability predictions.
  • Microsomal stability assays : Compare t₁/₂ values of deuterated vs. non-deuterated analogs .

How can the toxicological profile of deuterated benzofurans be assessed during preclinical studies?

Advanced Question

  • Ames test : Screen for mutagenicity using Salmonella strains.
  • hERG inhibition assay : Evaluate cardiac toxicity risks.
  • In vitro cytotoxicity panels : Test against primary human hepatocytes and renal cells. DSSTox data (e.g., DTXSID codes) provide comparative toxicity profiles for structural analogs .

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